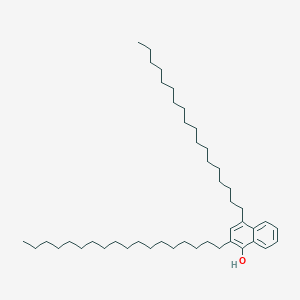
2,4-Dioctadecylnaphthalen-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dioctadecylnaphthalen-1-OL is a chemical compound that belongs to the class of naphthalenes, which are aromatic hydrocarbons consisting of two fused benzene rings. This compound is characterized by the presence of two octadecyl groups attached to the naphthalene ring at positions 2 and 4, and a hydroxyl group at position 1. Naphthalene derivatives, including this compound, are known for their diverse biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioctadecylnaphthalen-1-OL typically involves the alkylation of naphthalene derivatives. One common method is the Friedel-Crafts alkylation, where naphthalene is reacted with octadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification and isolation of the product using techniques like distillation, crystallization, or chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dioctadecylnaphthalen-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of naphthaldehyde or naphthoquinone derivatives.
Reduction: Formation of naphthalene derivatives without the hydroxyl group.
Substitution: Formation of nitro, sulfo, or halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Dioctadecylnaphthalen-1-OL has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an additive in lubricants and coatings.
Wirkmechanismus
The mechanism of action of 2,4-Dioctadecylnaphthalen-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The long octadecyl chains contribute to its hydrophobic interactions with lipid membranes, affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dioctadecylnaphthalen-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
2,4-Dioctadecylnaphthalen-1-thiol: Contains a thiol group instead of a hydroxyl group.
2,4-Dioctadecylnaphthalen-1-ether: Features an ether linkage instead of a hydroxyl group.
Uniqueness
2,4-Dioctadecylnaphthalen-1-OL is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The hydroxyl group allows for hydrogen bonding and specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
57999-36-7 |
|---|---|
Molekularformel |
C46H80O |
Molekulargewicht |
649.1 g/mol |
IUPAC-Name |
2,4-dioctadecylnaphthalen-1-ol |
InChI |
InChI=1S/C46H80O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-42-41-43(46(47)45-40-36-35-39-44(42)45)38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-36,39-41,47H,3-34,37-38H2,1-2H3 |
InChI-Schlüssel |
DRTNUOSZLMUSLE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC1=CC(=C(C2=CC=CC=C21)O)CCCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


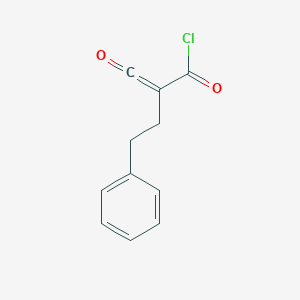
![Benzothiazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14618851.png)

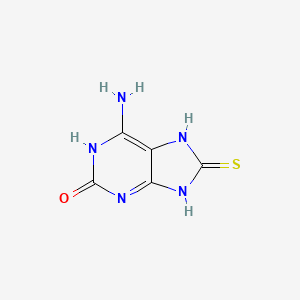
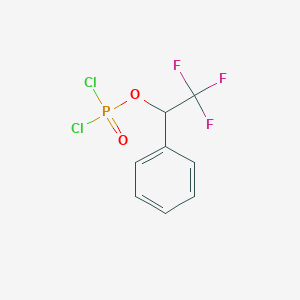

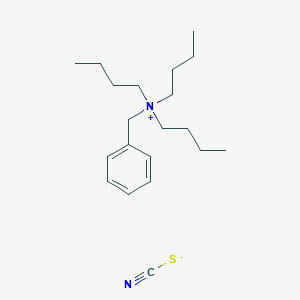
![Methanone, [5-chloro-2-[(2-hydroxyethyl)amino]phenyl]phenyl-](/img/structure/B14618893.png)


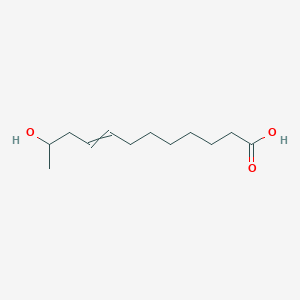
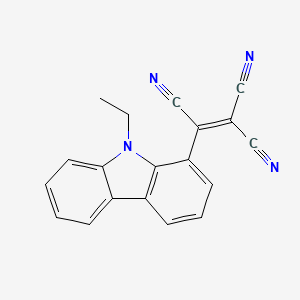
![2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid](/img/structure/B14618919.png)
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis[(thiophen-2-yl)methanone]](/img/structure/B14618931.png)
